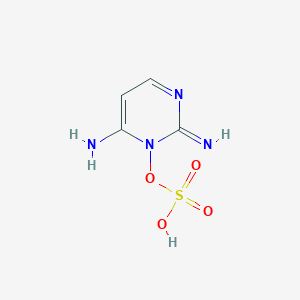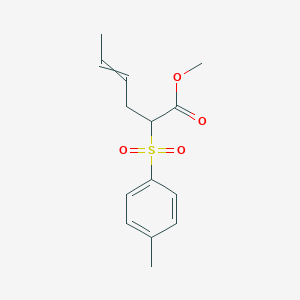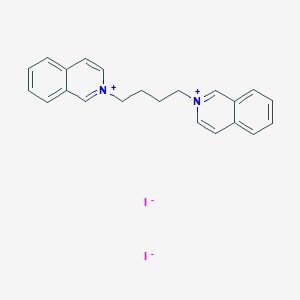
2,2'-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is a compound that features two isoquinoline units connected by a butane chain and is paired with diiodide counterions Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline, with the nitrogen atom located at the second position of the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide typically involves the quaternization of isoquinoline with 1,4-dibromobutane, followed by ion exchange with potassium iodide to replace the bromide ions with iodide ions. The reaction is generally carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide can undergo various types of chemical reactions, including:
Oxidation: The isoquinoline units can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.
Substitution: The iodide ions can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using potassium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Corresponding halide salts (e.g., 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) dichloride).
科学研究应用
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline units can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
2,2’-(Butane-1,4-diyl)diisoquinolinium tetrachloridozincate (II): Similar structure but with zinc coordination.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Contains benzimidazole units instead of isoquinoline.
2,2’-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine: Features piperazine and pyrimidine units.
Uniqueness
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is unique due to its specific combination of isoquinoline units and iodide counterions, which confer distinct chemical and biological properties
属性
CAS 编号 |
113115-38-1 |
|---|---|
分子式 |
C22H22I2N2 |
分子量 |
568.2 g/mol |
IUPAC 名称 |
2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C22H22N2.2HI/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2 |
InChI 键 |
LNWKNQBQDKCCBZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


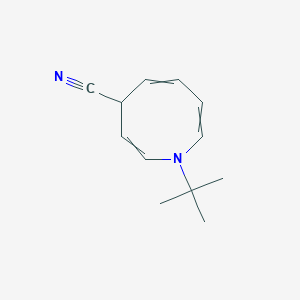

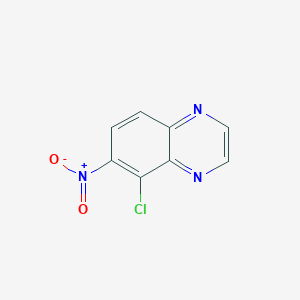

mercury](/img/structure/B14318694.png)
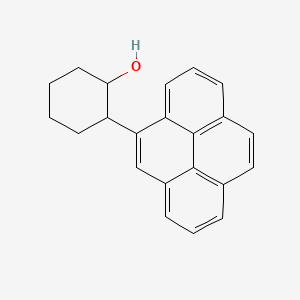



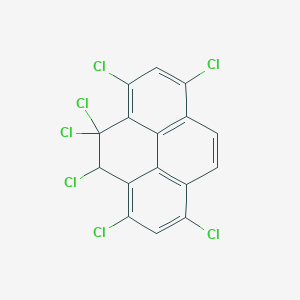
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
